REACTION_CXSMILES
|
C(N)(C)C.[CH2:5]([NH2:8])[CH2:6][CH3:7].C(N[C:13]1[C:26]2[C:25](=[O:27])[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([Cl:28])[CH:23]=3)[C:18](=[O:29])[C:17]=2[CH:16]=[CH:15][CH:14]=1)CC>>[CH2:5]([NH:8][C:16]1[C:17]2[C:18](=[O:29])[C:19]3[C:24](=[CH:23][C:22]([Cl:28])=[CH:21][CH:20]=3)[C:25](=[O:27])[C:26]=2[CH:13]=[CH:14][CH:15]=1)[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CONCENTRATION
|
Details
|
The nitrobenzene/methanol mother liquor is concentrated
|
Type
|
ADDITION
|
Details
|
the residue is treated with methanol and with a little nitrobenzene
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N)(C)C.[CH2:5]([NH2:8])[CH2:6][CH3:7].C(N[C:13]1[C:26]2[C:25](=[O:27])[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([Cl:28])[CH:23]=3)[C:18](=[O:29])[C:17]=2[CH:16]=[CH:15][CH:14]=1)CC>>[CH2:5]([NH:8][C:16]1[C:17]2[C:18](=[O:29])[C:19]3[C:24](=[CH:23][C:22]([Cl:28])=[CH:21][CH:20]=3)[C:25](=[O:27])[C:26]=2[CH:13]=[CH:14][CH:15]=1)[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CONCENTRATION
|
Details
|
The nitrobenzene/methanol mother liquor is concentrated
|
Type
|
ADDITION
|
Details
|
the residue is treated with methanol and with a little nitrobenzene
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |